

An In-depth Technical Guide to Methylcodeine: Chemical Structure and Properties

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Compound of Interest

Compound Name: **Methylcodeine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of **methylcodeine**. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the visualization of key concepts.

Chemical Identity and Structure

Methylcodeine, systematically known as (5 α ,6 α)-7,8-didehydro-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan, is a semi-synthetic derivative of codeine.^[1] It is structurally characterized by the methylation of the hydroxyl group at the C-6 position of the codeine molecule.

The fundamental chemical identifiers for **methylcodeine** are summarized in the table below.

Identifier	Value
IUPAC Name	(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline[2]
CAS Number	2859-16-7[1]
Molecular Formula	C ₁₉ H ₂₃ NO ₃ [1]
Molecular Weight	313.39 g/mol [1]
SMILES	CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3--INVALID-LINK--OC[1]
InChI Key	HGPQAWTZLJXCTC-SSTWWWIQSA-N
InChI	InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13+,15-,18-,19-/m0/s1[2]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its formulation and delivery. The table below presents the available quantitative data for **methylcodeine**.

Property	Value	Reference
Physical Description	Solid, Neat	[3][4]
Melting Point	140-141 °C	[3][5]
Boiling Point	439.4 °C at 760 mmHg	[5]
Flash Point	129.8 °C	[5]
Vapor Pressure	6.39E-08 mmHg at 25°C	[5]
LogP	2.0931	[5]
pKa	8.2 (of the parent compound, codeine)	

Pharmacology

Methylcodeine is classified as an opioid analgesic.^[1] Its pharmacological profile is distinct from its parent compound, codeine, primarily because it is a direct agonist at opioid receptors, whereas codeine acts as a prodrug that requires metabolic conversion to morphine for its primary analgesic effects.^{[6][7]}

Mechanism of Action

Methylcodeine exerts its effects by acting as an agonist at opioid receptors, with a presumed primary affinity for the mu-opioid receptor (MOR), similar to other morphinan derivatives. The binding of **methylcodeine** to these G-protein coupled receptors in the central nervous system is expected to initiate a signaling cascade that leads to the modulation of nociceptive pathways, resulting in analgesia.

Pharmacodynamics

While specific quantitative pharmacodynamic data for **methylcodeine** is sparse in publicly available literature, the activity of related compounds provides valuable context. For instance, codeine exhibits a relatively low affinity for the mu-opioid receptor ($K_i > 100$ nM).^{[8][9]} Modifications at the C-6 position of the morphinan scaffold are known to significantly influence receptor affinity and efficacy. For example, the acetylation of codeine at the 6-position to form 6-acetylcodeine results in a potent mu-opioid agonist.^[10] It is therefore anticipated that 6-O-methylation will also modulate the receptor interaction profile.

Pharmacokinetics

The metabolism of **methylcodeine** is expected to differ significantly from that of codeine. The methylation of the 6-hydroxyl group prevents the formation of codeine-6-glucuronide, a major metabolite of codeine.^[11] It is hypothesized that **methylcodeine** undergoes oxidative metabolism.^[1] One source suggests it may be a prodrug that is converted to morphine via liver enzymes, though this is contrasted by other sources stating it is a direct agonist.^{[1][6]} The precise metabolic pathways, including the specific cytochrome P450 isozymes involved, and the pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) of **methylcodeine** require further investigation.

Experimental Protocols

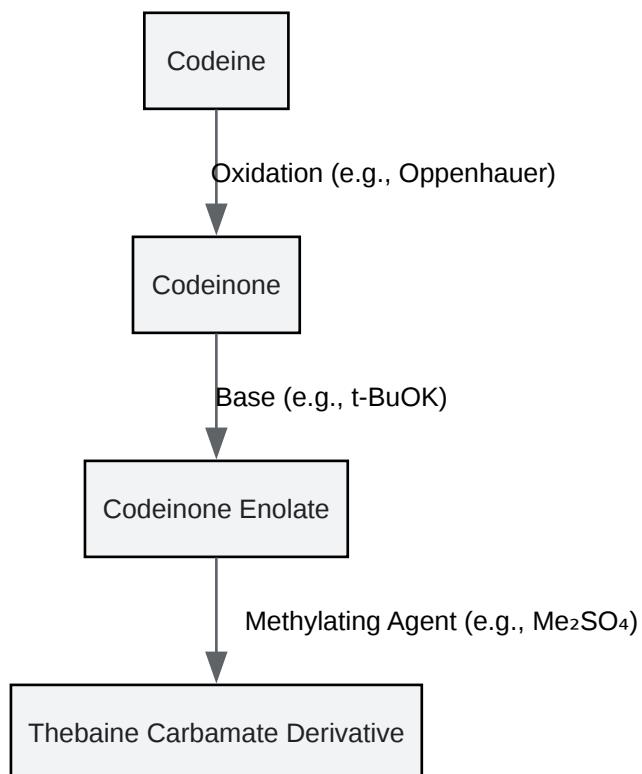
Synthesis of Methylcodeine

Methylcodeine can be synthesized from codeine. One reported method involves the methylation of the 6-hydroxyl group of codeine. A general approach for the synthesis of thebaine from codeine utilizes the formation of a codeine-6-methyl ether intermediate.[12]

Protocol for the Formation of Thebaine from Codeine (involving a **Methylcodeine** intermediate):

- Enolate Formation: A solution of codeinone (the oxidized form of codeine) is treated with a strong base, such as potassium tert-butoxide (t-BuOK), to form the corresponding enolate.
- Methylation: The enolate is then reacted with a methylating agent, such as dimethyl sulfate (Me_2SO_4), to yield the methyl dienol ether, which is a derivative of thebaine.[12]

To specifically isolate 6-O-**methylcodeine**, the starting material would be codeine, and the reaction conditions would need to be controlled to favor methylation of the 6-hydroxyl group.



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Synthesis pathway from codeine to a thebaine derivative, involving a **methylcodeine**-like intermediate.

Purification

Purification of morphinan alkaloids typically involves acid-base extraction and crystallization.

General Purification Protocol:

- The crude reaction mixture is dissolved in an organic solvent (e.g., chloroform).
- The organic solution is extracted with an aqueous acid, which protonates the basic nitrogen of the **methylcodeine**, transferring it to the aqueous phase.
- The aqueous phase is then basified (e.g., with ammonium hydroxide) to deprotonate the **methylcodeine**, causing it to precipitate.
- The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

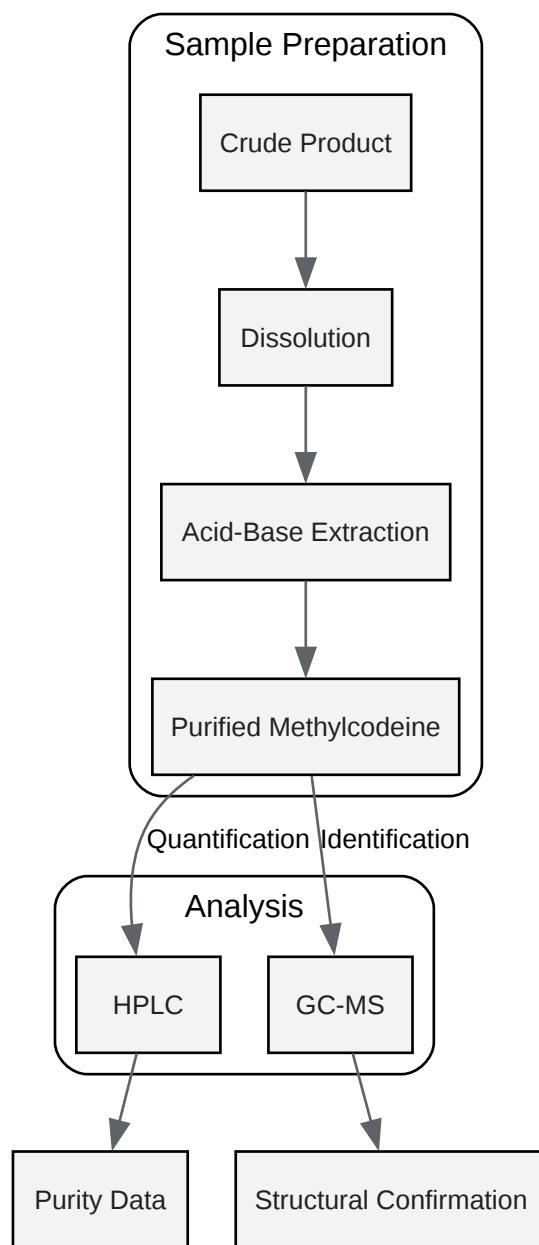
The characterization and quantification of **methylcodeine** can be achieved using standard analytical techniques employed for opioids.

High-Performance Liquid Chromatography (HPLC):

- Column: A reversed-phase column, such as a C18 or C8, is typically used.[13]
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed, either in isocratic or gradient elution mode.[13]
- Detection: UV detection at a wavelength where the chromophore of the morphinan structure absorbs is suitable.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Derivatization: Due to the presence of the hydroxyl group in related compounds, derivatization (e.g., with propionic anhydride) is often performed to improve chromatographic properties.[14] For **methylcodeine**, derivatization may not be necessary but can enhance sensitivity.
- Column: A non-polar capillary column, such as one with a phenylmethylsiloxane stationary phase, is appropriate.
- Ionization: Electron impact (EI) ionization is typically used.
- Fragmentation: The mass spectrum of **methylcodeine** will show a characteristic fragmentation pattern, with a molecular ion peak at m/z 313.[3]

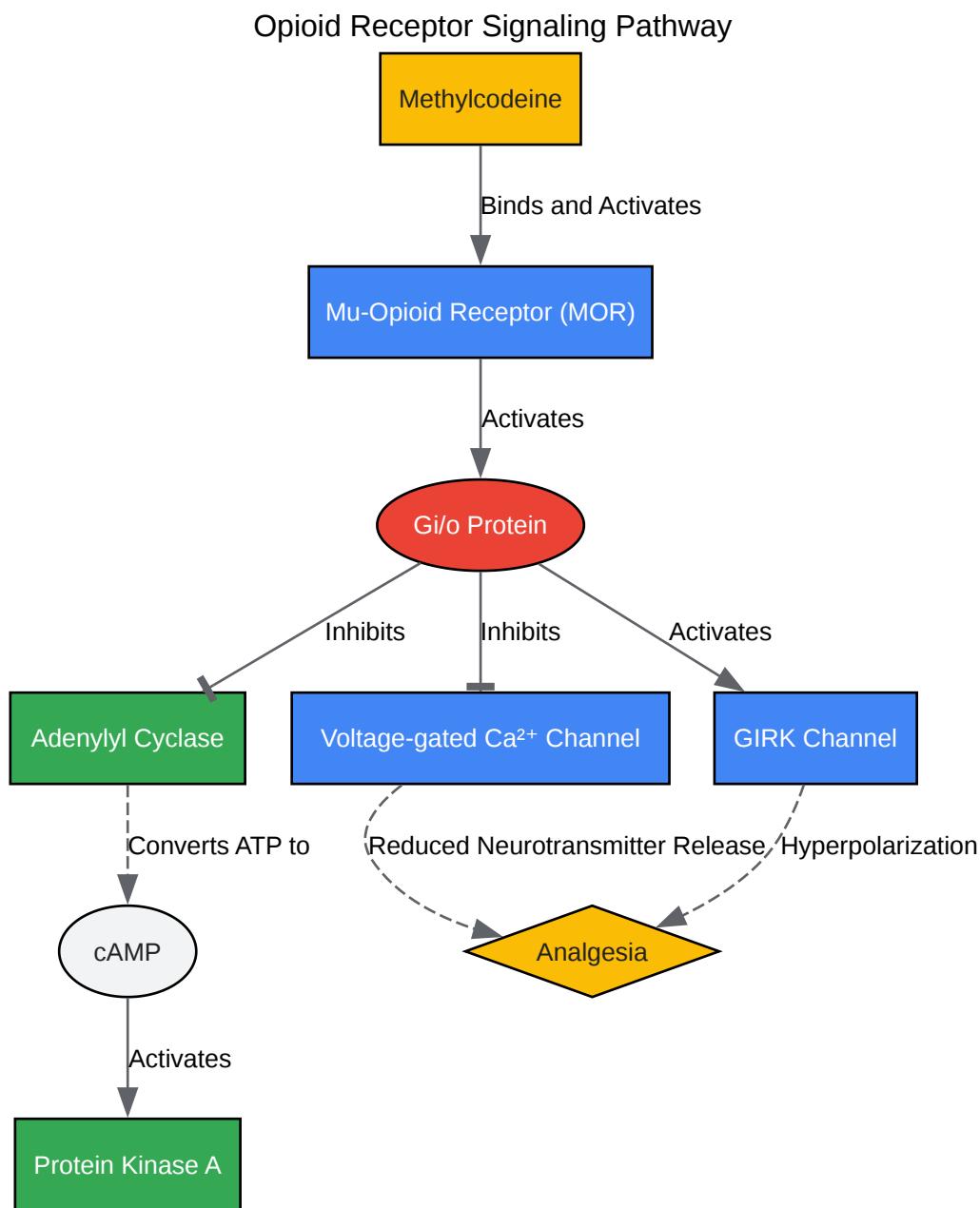


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General experimental workflow for the purification and analysis of **methylcodeine**.

Signaling Pathways

As a mu-opioid receptor agonist, **methylcodeine** is expected to activate the canonical G α i/o signaling pathway.



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Canonical signaling pathway of a mu-opioid receptor agonist like **methylcodeine**.

Conclusion

Methylcodeine is a structurally defined semi-synthetic opioid with distinct properties from its parent compound, codeine. While its fundamental chemical characteristics are well-documented, a comprehensive understanding of its pharmacodynamic and pharmacokinetic

profile requires further dedicated research. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of **methylcodeine**, which will be essential for future investigations into its potential as a therapeutic agent. This guide serves as a valuable resource for scientists and researchers in the field of opioid pharmacology and drug development.

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